molecular formula C9H15N3O B13203441 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine

Cat. No.: B13203441
M. Wt: 181.23 g/mol
InChI Key: JTINBOGNUWUGGZ-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine is a heterocyclic compound that features both an oxadiazole and a piperidine ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the piperidine ring is a common motif in many natural and synthetic compounds with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often involve the use of a base such as NaOH in a solvent like DMSO at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the piperidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to the combination of the oxadiazole and piperidine rings, which can confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3

InChI Key

JTINBOGNUWUGGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2CCCCN2

Origin of Product

United States

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